molecular formula C11H18N2O2S B8704080 (2-Amino-2-thiophen-3-yl-ethyl)-carbamic acid tert-butyl ester

(2-Amino-2-thiophen-3-yl-ethyl)-carbamic acid tert-butyl ester

Cat. No. B8704080
M. Wt: 242.34 g/mol
InChI Key: SNDIYIPKTQKBEI-UHFFFAOYSA-N
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Patent
US08673905B2

Procedure details

To a stirred solution of [2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2-thiophen-3-yl-ethyl]-carbamic acid tert-butyl ester (23 g, crude) in THF (100 mL) and methanol (100 mL) was added hydrazine hydrate (63 g, 1.26 mol). The mixture was heated to 60° C. for 2 hours and then cooled to 20° C. The reaction mixture was filtered and the filtration was concentrated to dryness. The residue was purified by column chromatography (methanol:dichloromethane, 1:50) to afford (2-amino-2-thiophen-3-yl-ethyl)-carbamic acid tert-butyl ester. (Yield 8.6 g, 57% for the two steps). LC-MS: [M+H]+ 243.
Quantity
63 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:26])[NH:7][CH2:8][CH:9]([N:15]1C(=O)C2C(=CC=CC=2)C1=O)[C:10]1[CH:14]=[CH:13][S:12][CH:11]=1)([CH3:4])([CH3:3])[CH3:2].O.NN>C1COCC1.CO>[C:1]([O:5][C:6](=[O:26])[NH:7][CH2:8][CH:9]([NH2:15])[C:10]1[CH:14]=[CH:13][S:12][CH:11]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCC(C1=CSC=C1)N1C(C2=CC=CC=C2C1=O)=O)=O
Name
Quantity
63 g
Type
reactant
Smiles
O.NN
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
FILTRATION
Type
FILTRATION
Details
the filtration
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (methanol:dichloromethane, 1:50)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NCC(C1=CSC=C1)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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